molecular formula C17H21N3O3 B4241412 Ethyl 2-[3,5-dimethyl-4-[(2-methylbenzoyl)amino]pyrazol-1-yl]acetate

Ethyl 2-[3,5-dimethyl-4-[(2-methylbenzoyl)amino]pyrazol-1-yl]acetate

Cat. No.: B4241412
M. Wt: 315.37 g/mol
InChI Key: UGUDOWDIDDPSGA-UHFFFAOYSA-N
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Description

Ethyl {3,5-dimethyl-4-[(2-methylbenzoyl)amino]-1H-pyrazol-1-yl}acetate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3,5-dimethyl-4-[(2-methylbenzoyl)amino]pyrazol-1-yl]acetate typically involves multiple steps. One common method includes the reaction of 3,5-dimethyl-4-amino-1H-pyrazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 3,5-dimethyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole, which is then esterified with ethyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl {3,5-dimethyl-4-[(2-methylbenzoyl)amino]-1H-pyrazol-1-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Ethyl {3,5-dimethyl-4-[(2-methylbenzoyl)amino]-1H-pyrazol-1-yl}acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[3,5-dimethyl-4-[(2-methylbenzoyl)amino]pyrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with bacterial cell wall synthesis enzymes, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,5-dimethyl-4-[(4-methylbenzoyl)amino]-1H-pyrazole-1-ylacetate
  • Ethyl 3,5-dimethyl-4-[(4-phenylbenzoyl)amino]-1H-pyrazole-1-ylacetate

Uniqueness

Ethyl {3,5-dimethyl-4-[(2-methylbenzoyl)amino]-1H-pyrazol-1-yl}acetate is unique due to the presence of the 2-methylbenzoyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

ethyl 2-[3,5-dimethyl-4-[(2-methylbenzoyl)amino]pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-5-23-15(21)10-20-13(4)16(12(3)19-20)18-17(22)14-9-7-6-8-11(14)2/h6-9H,5,10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUDOWDIDDPSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[3,5-dimethyl-4-[(2-methylbenzoyl)amino]pyrazol-1-yl]acetate
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